molecular formula C18H18F2N2O2 B2763993 1-(2,6-Difluorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea CAS No. 1798522-39-0

1-(2,6-Difluorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea

Cat. No.: B2763993
CAS No.: 1798522-39-0
M. Wt: 332.351
InChI Key: OGSLMTZAYMFCCF-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18F2N2O2 and its molecular weight is 332.351. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

A study by Özgeriş et al. (2017) involves the synthesis of ureas and sulfamides derived from 1-aminotetralins, showcasing their variable cytotoxic activity against human glioblastoma and prostate cancer cell lines. The findings suggest the potential of these compounds as anticancer agents (Özgeriş et al., 2017).

Chemical Interactions and Synthesis Techniques

Tomita and Hse (1992) explored the reactions of urea with methylolphenols under acidic conditions, leading to the formation of various benzylureas. This study indicates the compound's utility in chemical synthesis and the exploration of its reactivity under different conditions (Tomita & Hse, 1992).

Conformational Adjustments in Chemical Structures

Phukan and Baruah (2016) discussed conformational adjustments in synthons of urea and thiourea-based assemblies, highlighting the compound's role in understanding molecular interactions and structure-function relationships in chemical systems (Phukan & Baruah, 2016).

Hypotensive and Antiarrhythmic Activities

Chalina and Chakarova (1998) synthesized urea derivatives showing pronounced hypotensive and antiarrhythmic activities in anesthetized rats. This study underscores the potential medicinal chemistry applications of such compounds (Chalina & Chakarova, 1998).

Antimicrobial Activity

Reddy et al. (2003) reported on the synthesis and evaluation of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas for their antimicrobial activity. The compounds exhibited moderate antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Reddy et al., 2003).

Rheology and Morphology in Hydrogel Formation

Lloyd and Steed (2011) investigated how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, with the gel's properties varying based on the anion present. This research provides insight into the material science applications of urea derivatives in developing new gel materials (Lloyd & Steed, 2011).

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2/c19-14-6-3-7-15(20)16(14)22-17(23)21-11-18(24)9-8-12-4-1-2-5-13(12)10-18/h1-7,24H,8-11H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSLMTZAYMFCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)NC3=C(C=CC=C3F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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